2-Pyridinealdoxime methochloride
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Overview
Description
2-Pyridinealdoxime methochloride, also known as Pralidoxime chloride, is a chemical compound with the molecular formula C(_7)H(_9)ClN(_2)O. It is a white to yellow crystalline powder that is highly soluble in water. This compound is primarily known for its role as an antidote to organophosphate poisoning, which includes exposure to certain pesticides and nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinealdoxime methochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then methylated using methyl chloride to produce this compound. The reaction conditions generally include:
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Formation of Pyridine-2-Aldoxime
Reactants: Pyridine-2-carboxaldehyde and hydroxylamine.
Conditions: The reaction is carried out in an aqueous medium at a pH of around 7-8, typically at room temperature.
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Methylation
Reactants: Pyridine-2-aldoxime and methyl chloride.
Conditions: The reaction is conducted in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinealdoxime methochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the oxime group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dichloromethane.
Conditions: Reactions are typically carried out at room temperature or under reflux, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2
Properties
Molecular Formula |
C7H10ClN2O+ |
---|---|
Molecular Weight |
173.62 g/mol |
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H/p+1 |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.Cl |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.Cl |
Origin of Product |
United States |
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